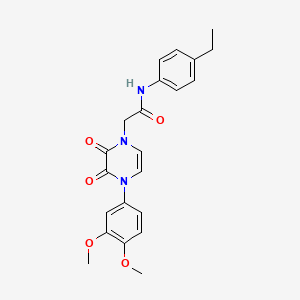![molecular formula C12H12N6OS2 B2557079 1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea CAS No. 2379996-50-4](/img/structure/B2557079.png)
1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea is not fully understood. However, it has been reported to inhibit the growth of bacteria, cancer cells, and fungi. This compound may exert its activity by inhibiting the synthesis of DNA, RNA, and proteins, which are essential for the survival and growth of these microorganisms and cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. Furthermore, this compound has been reported to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics. Therefore, this compound has potential applications in the treatment of biofilm-associated infections.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea has advantages and limitations for lab experiments. The advantages include its potential applications in the development of new antibacterial, antitumor, and antifungal agents. The limitations include its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are many future directions for the research of 1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea. One direction is the development of new derivatives of this compound with improved solubility and efficacy. Another direction is the investigation of the mechanism of action of this compound using various techniques such as molecular docking and crystallography. Furthermore, this compound may have potential applications in the treatment of biofilm-associated infections, and therefore, future research should focus on the development of new therapies for these infections using this compound.
Méthodes De Synthèse
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea has been reported in the literature using various methods. One of the methods involves the reaction of 5-methyl-1,3-thiazol-2-amine with 1-(2-bromoethyl)-2-chloro-1,3,4-thiadiazole followed by the reaction with 2-(1H-1,2,3-triazol-4-yl)thiophene-3-carboxylic acid to form the desired compound.
Applications De Recherche Scientifique
1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea has potential applications in various fields of scientific research. This compound has been reported to have antibacterial activity against various strains of bacteria. It has also been reported to have antitumor activity against various cancer cell lines. Furthermore, this compound has been reported to have antifungal activity against various strains of fungi. Therefore, this compound has potential applications in the development of new antibacterial, antitumor, and antifungal agents.
Propriétés
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS2/c1-8-5-14-12(21-8)15-11(19)13-6-9-7-18(17-16-9)10-3-2-4-20-10/h2-5,7H,6H2,1H3,(H2,13,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYXOAFIFQMKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2556997.png)
![(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2557000.png)


![1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2557005.png)


![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)


![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2557015.png)
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2557016.png)

